An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl Carbazate and its Derivatives
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl Carbazate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl Hydrazinecarboxylate, commonly known as Benzyl Carbazate (CAS 5331-43-1). As a pivotal intermediate in organic synthesis, this document delves into its physicochemical characteristics, reactivity profile, and established analytical methodologies. Furthermore, this guide extends to the predictive chemistry of a key derivative, Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate, offering a scientifically grounded projection of its synthesis and properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, by providing both established data and forward-looking insights.
Benzyl Hydrazinecarboxylate (Benzyl Carbazate): A Foundational Reagent
Benzyl Hydrazinecarboxylate, also referred to as Z-Hydrazine, is a versatile bifunctional molecule that serves as a cornerstone reagent in modern organic synthesis.[1] Its utility stems from the presence of both a nucleophilic hydrazine moiety and a benzyloxycarbonyl (Cbz) protecting group, rendering it an invaluable tool for the controlled introduction of a protected hydrazine functionality.
Physicochemical Properties
Benzyl Carbazate is typically a white to off-white crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 5331-43-1 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Melting Point | 65-68 °C | [4] |
| Appearance | White to pale yellow crystalline powder or flakes | [5] |
| Solubility | Soluble in methanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water. | [2][6] |
| pKa | 10.56 ± 0.20 (Predicted) |
Synthesis of Benzyl Carbazate
The most common and industrially scalable synthesis of Benzyl Carbazate involves the reaction of hydrazine hydrate with benzyl chloroformate in the presence of a base.[7][8] This reaction is typically carried out in a suitable organic solvent.
Experimental Protocol: Synthesis of Benzyl Carbazate [7][8]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve hydrazine hydrate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Base Addition: Add a base, for example, sodium carbonate (1.0-1.2 equivalents), to the solution and stir the mixture.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to obtain pure Benzyl Carbazate.
Caption: Synthesis of Benzyl Carbazate from Hydrazine Hydrate and Benzyl Chloroformate.
Reactivity and Applications
The synthetic utility of Benzyl Carbazate is primarily derived from the reactivity of its terminal amino group.
-
Peptide Synthesis: A major application of Benzyl Carbazate is in peptide chemistry, where it serves as a precursor to peptide hydrazides. These hydrazides can be converted to peptide azides, which are valuable intermediates for segment condensation in peptide synthesis, minimizing the risk of racemization.[3]
-
Intermediate for Pharmaceuticals and Agrochemicals: Benzyl Carbazate is a key intermediate in the multi-step synthesis of the insecticide indoxacarb.[2] It also serves as a precursor for various heterocyclic compounds with potential biological activity.[7]
-
Schiff Base Formation: The amino group of Benzyl Carbazate readily condenses with aldehydes and ketones to form Schiff bases. These Schiff bases can act as ligands for the formation of metal complexes, which are of interest in materials science and catalysis.[3]
-
Fischer Indole Synthesis: Cbz-protected aryl hydrazides, derived from Benzyl Carbazate, can undergo Fischer indolization reactions to produce N-Cbz-protected indoles.[1]
Analytical Characterization
The identity and purity of Benzyl Carbazate are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the methylene protons of the benzyl group (around 5.1 ppm), and the protons of the hydrazine moiety. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon of the benzyl group, and the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and aromatic C-H stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (166.18 g/mol ). |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
Benzyl Carbazate is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes serious eye damage and may be harmful if swallowed.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Incompatible Materials: Strong oxidizing agents.[10]
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate: A Predictive Analysis
While direct literature on Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is scarce, its chemical properties and a viable synthetic route can be reliably predicted based on the well-established chemistry of its parent molecule, Benzyl Carbazate, and standard peptide coupling methodologies. This molecule represents a simple dipeptide hydrazide mimic, where a glycine residue is acylated onto the terminal nitrogen of Benzyl Carbazate.
Proposed Synthesis
A logical and robust synthetic strategy for Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves a two-step process:
-
Acylation of Benzyl Carbazate with an N-protected Glycine: The terminal amino group of Benzyl Carbazate can be acylated with an N-protected glycine, such as N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) or N-(benzyloxycarbonyl)glycine (Cbz-Gly-OH), using standard peptide coupling reagents.
-
Deprotection of the N-terminal Protecting Group: The protecting group on the glycine residue is then selectively removed to yield the target compound.
Proposed Experimental Protocol: Synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate
Step 1: Synthesis of Benzyl 2-(2-((tert-butoxycarbonyl)amino)acetyl)hydrazinecarboxylate
-
Reaction Setup: In a round-bottom flask, dissolve N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), to the solution and stir at 0 °C for 30 minutes.
-
Coupling: To the activated Boc-Gly-OH solution, add a solution of Benzyl Carbazate (1.0 equivalent) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (Deprotection)
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent. For a Boc-protecting group, use a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).
-
Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be triturated with diethyl ether to afford the TFA salt of the target compound. Neutralization with a suitable base will yield the free amine.
Caption: Proposed two-step synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate.
Predicted Physicochemical Properties
The addition of the aminoacetyl group is expected to alter the physicochemical properties of the parent Benzyl Carbazate molecule.
-
Molecular Weight: The molecular weight will increase to 223.24 g/mol .
-
Solubility: The presence of the free amino group and the additional amide bond will likely increase its polarity, potentially leading to better solubility in polar protic solvents like water and alcohols, and decreased solubility in nonpolar organic solvents.
-
pKa: The molecule will have at least two basic centers: the newly introduced primary amine and the hydrazine nitrogens. The pKa of the primary amine is expected to be around 9-10, typical for a primary amine adjacent to a carbonyl group.
Predicted Reactivity
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate will exhibit the reactivity characteristic of its constituent functional groups:
-
N-terminal Amine: The primary amino group can undergo further acylation, alkylation, or reaction with aldehydes and ketones to form Schiff bases.
-
Hydrazide Moiety: The hydrazide functionality can still participate in reactions such as cyclization to form heterocyclic compounds.
-
Cbz Group: The benzyloxycarbonyl group can be removed under hydrogenolysis conditions (e.g., H₂/Pd-C), which would cleave the molecule to yield glycine amino-hydrazide and toluene.[2]
Predicted Analytical Characterization
The analytical profile of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate would be distinguishable from its precursor.
| Technique | Expected Observations |
| ¹H NMR | In addition to the signals for the benzyl group, new signals for the methylene protons of the glycine residue will be present. A broad signal for the primary amine protons would also be expected. |
| ¹³C NMR | Additional resonances for the carbonyl and alpha-carbon of the glycine moiety. |
| IR Spectroscopy | The presence of two distinct amide C=O stretching bands, along with N-H stretching and bending vibrations for the primary amine and the hydrazide. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 223.24 g/mol . |
Conclusion
Benzyl Hydrazinecarboxylate is a fundamentally important and versatile building block in organic synthesis, with well-documented properties and applications. Its reactivity provides a reliable platform for the synthesis of more complex molecules. By applying established synthetic methodologies, a predictive pathway to derivatives such as Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate can be confidently designed. This guide provides both the established knowledge on the parent compound and a reasoned, predictive framework for its aminoacetyl derivative, offering a comprehensive resource for synthetic and medicinal chemists. The principles and protocols outlined herein are intended to facilitate further research and development in the synthesis of novel peptide-based molecules and other complex organic structures.
References
- Z-Hydrazine: Understanding Benzyl Carbazate in Organic Synthesis. (2025, October 6). Chemenu.
-
Benzyl carbazate | C8H10N2O2 | CID 79242. PubChem. Retrieved February 22, 2026, from [Link]
- benzyl carbamate. s d fine-chem limited.
-
Park, I.-K., Suh, S.-E., Lim, B.-Y., & Cho, C.-G. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. [Link]
- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Retrieved February 22, 2026, from a representative source for reviews on hydrazide chemistry.
-
Benzyl carbazate | CAS:5331-43-1 | High Purity | Manufacturer BioCrick. BioCrick. Retrieved February 22, 2026, from [Link]
- China Benzyl carbazate Pricelist, Factories Manufacturer, Supplier. Theorem Chemical.
- CN109627190B - Synthesis method of benzyl carbazate. Google Patents.
- CN103819366A - Synthetic method of benzyl carbazate. Google Patents.
- New Schiff bases derived from benzyl carbazate with alkyl and heteroaryl ketones: Isolation, structural characterization, thermal behavior and molecular docking studies. ResearchGate.
-
Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved February 22, 2026, from [Link]
- Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3). The Royal Society of Chemistry.
- Benzyl carbazate (C8H10N2O2). PubChemLite.
Sources
- 1. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Carbazate|C8H10N2O2|CAS 5331-43-1 [benchchem.com]
- 4. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]
- 5. Benzyl Carbazate | 5331-43-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 8. protect [ch.ic.ac.uk]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. tdcommons.org [tdcommons.org]
